9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole is a chemical compound with the molecular formula C20H15Cl2N. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole typically involves the reaction of carbazole with 2,5-bis(chloromethyl)benzene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 9-(2,5-bis(hydroxymethyl)phenyl)-9H-carbazole .
Scientific Research Applications
9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Properties
CAS No. |
214621-81-5 |
---|---|
Molecular Formula |
C20H15Cl2N |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
9-[2,5-bis(chloromethyl)phenyl]carbazole |
InChI |
InChI=1S/C20H15Cl2N/c21-12-14-9-10-15(13-22)20(11-14)23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1-11H,12-13H2 |
InChI Key |
RQZBKQWWKRBNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=CC(=C4)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.